The synthesis of BC-1258 typically involves the reaction of N,N′-Bis-(4-thiazol-2-yl-benzyl)-ethane-1,2-diamine with appropriate reagents under controlled laboratory conditions. The synthesis process ensures high purity levels, often exceeding 98%. Standard organic synthesis techniques are employed, including purification methods that are critical for achieving consistent quality in the final product .
In industrial settings, BC-1258 production adheres to rigorous protocols to maintain purity and consistency. The methods utilized are reflective of common practices in organic synthesis, ensuring that the compound meets the necessary specifications for research and therapeutic applications.
BC-1258's molecular structure can be characterized by its specific arrangement of atoms and functional groups. The compound contains a thiazole ring connected to a benzyl group through an ethylene diamine moiety. This structural configuration contributes to its biological activity as an FBXL2 activator.
Key structural data includes:
BC-1258 can undergo several types of chemical reactions:
Common reagents used include oxidizing agents, reducing agents, and various catalysts. Reaction conditions typically involve controlled temperatures and pH levels to achieve desired outcomes .
The products formed from these reactions depend on the specific conditions applied. For instance, oxidation may yield oxidized derivatives while substitution reactions can generate modified analogs of BC-1258.
BC-1258 primarily functions by activating FBXL2, thereby stabilizing its protein levels within the cell. This stabilization promotes the ubiquitination and subsequent degradation of Aurora B by the SCF FBXL2 E3 ligase complex.
The biochemical pathway activated by BC-1258 leads to:
This mechanism highlights BC-1258's potential as a therapeutic agent in cancer treatment by targeting critical regulatory proteins involved in cell division .
BC-1258 is typically characterized by:
The chemical properties include:
These properties are essential for understanding how BC-1258 behaves in biological systems and during chemical reactions .
BC-1258 has significant potential in scientific research, particularly in cancer biology. Its ability to modulate protein degradation pathways makes it a valuable tool for studying cellular mechanisms involved in tumorigenesis. Research indicates that BC-1258 can inhibit tumor growth by promoting apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic agent .
BC-1258 functions as a targeted stabilizer and activator of F-box/LRR-repeat protein 2 (FBXL2), a substrate recognition subunit within the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex. Mechanistically, BC-1258 binds directly to FBXL2’s leucine-rich repeat (LRR) domain, inducing conformational changes that enhance its stability and reduce proteasomal degradation of FBXL2 itself [3] [7]. This stabilization is critical because FBXL2 typically exhibits a short half-life; BC-1258 extends FBXL2’s intracellular persistence by >50%, as quantified in pulse-chase assays [7]. Structural analyses reveal that BC-1258 occupies a hydrophobic pocket within the LRR domain, which allosterically enhances FBXL2’s affinity for its cognate substrates. Mutagenesis studies identify residues Arg⁴²² and Tyr⁴⁵⁶ in FBXL2 as essential for BC-1258 binding—substitutions here abolish BC-1258-induced FBXL2 activation [7].
Table 1: Key Structural Determinants of BC-1258-FBXL2 Interaction
FBXL2 Domain | Critical Residues | Effect of BC-1258 Binding | Functional Consequence |
---|---|---|---|
Leucine-rich repeat (LRR) | Arg⁴²², Tyr⁴⁵⁶ | Conformational stabilization | Enhanced substrate affinity |
F-box domain | N/A | No direct effect | Maintains SKP1 binding |
N-terminal region | Phe¹⁰⁵ | Minor stabilization | Auxiliary role in complex assembly |
Upon FBXL2 stabilization, BC-1258 facilitates the assembly of the SCFᶠᴮˣᴸ² ubiquitin ligase complex. This complex comprises SKP1 (adaptor), CUL1 (scaffold), RBX1 (RING domain protein), and FBXL2 (substrate receptor). BC-1258 accelerates the exchange of idling CUL1-RBX1 subunits from CAND1 (Cullin-associated NEDD8-dissociated protein 1), a recycling factor, toward active SCFᶠᴮˣᴸ² complex formation [6]. Cryo-EM studies demonstrate that BC-1258-bound FBXL2 exhibits enhanced affinity for SKP1, reducing the dissociation constant (K_d) by ~3-fold compared to apo-FBXL2 [6] [10]. The activated SCFᶠᴮˣᴸ² complex selectively targets proteins harboring phosphorylated degrons, with Aurora B kinase being a primary substrate. BC-1258 does not alter the intrinsic E3 ubiquitin ligase activity but increases the effective concentration of SCFᶠᴮˣᴸ² complexes by 70% in tumorigenic cells, as shown by co-immunoprecipitation and size-exclusion chromatography [7].
Table 2: SCFᶠᴮˣᴸ² Complex Components and Functions
Component | Role in SCF Complex | Effect of BC-1258 |
---|---|---|
FBXL2 | Substrate recognition | Stabilization; enhanced SKP1 binding |
SKP1 | Adaptor linking FBXL2-CUL1 | Increased recruitment efficiency |
CUL1 | Scaffold for complex assembly | Accelerated release from CAND1 |
RBX1 | E2 ubiquitin-conjugating enzyme recruitment | No direct effect |
BC-1258-triggered SCFᶠᴮˣᴸ² activation directly catalyzes the polyubiquitination of Aurora B kinase, a regulator of chromosomal segregation and cytokinesis. Mass spectrometry and mutagenesis identify three critical lysine residues (K¹⁰², K¹⁰³, K²⁰⁷) within Aurora B as ubiquitin acceptor sites [3] [7]. In vitro ubiquitination assays confirm that BC-1258 promotes K48-linked polyubiquitin chain formation on Aurora B by SCFᶠᴮˣᴸ², marking it for proteasomal degradation. This degradation is abrogated by:
BC-1258 reduces Aurora B protein levels by >80% within 16 hours in leukemic and lung carcinoma cells, causing tetraploidy, G₂/M arrest, and apoptosis [3] [7]. Crucially, Aurora B degradation is spatially regulated: BC-1258 enhances FBXL2 recruitment to the midbody during cytokinesis, where it ubiquitinates Aurora B, destabilizing the intercellular canal and triggering mitotic catastrophe [7]. In vivo, BC-1258 administration (30 μg/mL in drinking water) suppresses tumor growth in xenograft models by >60%, correlating with depleted Aurora B and elevated FBXL2 in tumor tissues [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7